Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S.ClH/c1-3-21-9-8-13-14(10-21)25-17(15(13)18(23)24-2)20-16(22)11-4-6-12(19)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H,20,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYBQXCODKLKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Molecular Formula: C16H18ClN3O3S
Molecular Weight: 363.85 g/mol
CAS Number: 138517-68-7
The compound features a thieno[2,3-c]pyridine core structure, which is known for its diverse biological activities. The presence of the chlorobenzamido group enhances its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of thieno[2,3-c]pyridine derivatives. Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has shown promising results in inhibiting cancer cell proliferation in vitro. Specifically:
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. This dual mechanism contributes to its efficacy in reducing tumor growth in various cancer models.
- Case Study Example: A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups (p < 0.05) .
Antimicrobial Activity
In addition to anticancer effects, this compound has exhibited antimicrobial properties against several bacterial strains.
- Efficacy Against Pathogens: Laboratory tests have shown that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL.
- Mechanism of Action: The antimicrobial activity is believed to result from interference with bacterial cell wall synthesis and disruption of membrane integrity .
Neuroprotective Effects
Emerging research suggests that thieno[2,3-c]pyridine derivatives may possess neuroprotective properties.
- Study Findings: In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal apoptosis .
Data Table: Summary of Biological Activities
Q & A
Q. Q1: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the tetrahydrothieno[2,3-c]pyridine core, followed by amidation and esterification. Key steps include:
- Amide bond formation : Reacting 4-chlorobenzoyl chloride with the primary amine group of the tetrahydrothieno intermediate under anhydrous conditions (e.g., using DMF as a solvent and a base like triethylamine to scavenge HCl) .
- Esterification : Methanol or ethanol is often employed as a nucleophile in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester .
Optimization Strategies : - Temperature control : Maintain 0–5°C during amidation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide coupling .
- Yield tracking : Use HPLC or LC-MS to monitor intermediate purity at each step .
Q. Q2: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of analytical techniques is required:
- Purity assessment :
- Structural confirmation :
Q. Q3: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .
- First aid : For inhalation exposure, administer oxygen and seek immediate medical attention .
Advanced Research Questions
Q. Q4: How can conflicting data regarding the compound’s biological activity be resolved?
Methodological Answer: Contradictions in bioactivity data (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs.
- Compound stability : Pre-test solubility in assay buffers (e.g., DMSO concentration ≤1%) and confirm stability via LC-MS post-assay .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular models (e.g., primary cell lines) for functional relevance .
Q. Q5: What computational methods are suitable for predicting interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets like GPCRs or kinases. Focus on the chlorobenzamido group for hydrophobic interactions .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å) and identify critical hydrogen bonds with catalytic residues .
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs in and .
Q. Q6: How can researchers design experiments to elucidate the compound’s metabolic stability in vitro?
Methodological Answer:
- Liver microsome assays : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH for 0–60 min. Terminate reactions with ice-cold acetonitrile .
- Analytical workflow :
- Control compounds : Include verapamil (high clearance) and propranolol (low clearance) as benchmarks .
Key Notes for Experimental Design:
- Data tables : For synthesis optimization, include variables like solvent polarity, temperature, and catalyst loading vs. yield (see example below).
| Reaction Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Amidation | DMF | 0–5 | Et₃N | 72 |
| Esterification | MeOH | 60 | H₂SO₄ | 85 |
- Contradiction analysis : Use Bland-Altman plots to compare inter-lab assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
